Amprolium hydrochloride

Catalog No.
S518812
CAS No.
137-88-2
M.F
C14H20Cl2N4
M. Wt
315.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprolium hydrochloride

CAS Number

137-88-2

Product Name

Amprolium hydrochloride

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1

InChI Key

PJBQYZZKGNOKNJ-UHFFFAOYSA-M

SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Amprol, Amprolium, Amprolium Chloride, Amprolium Hydrochloride, Anticoccid, Chloride, Amprolium, Hydrochloride, Amprolium, Hydrochloride, Noé-Socopharm, Némaprol, Noé Socopharm Hydrochloride, Noé-Socopharm Hydrochloride, Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]

Description

The exact mass of the compound Amprolium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Amprolium's mechanism of action is not fully understood, but research suggests it disrupts the parasite's thiamine uptake process. This essential vitamin is crucial for the parasite's energy production and development within the host's intestinal lining. By inhibiting thiamine uptake, amprolium hinders the parasite's lifecycle and reduces its ability to cause disease [].

Efficacy Studies

Amprolium's effectiveness against coccidiosis in poultry has been extensively researched. Studies comparing amprolium to other anticoccidial drugs have shown its efficacy in reducing oocyst shedding (release of parasite eggs in feces) and improving weight gain in infected birds [].

However, research also highlights the potential for parasite resistance to develop with prolonged use of amprolium. Studies have documented Eimeria species developing resistance to amprolium after multiple generations of exposure [].

Amprolium hydrochloride is an organic compound primarily utilized as a coccidiostat in veterinary medicine, particularly in poultry. It functions as a thiamine analogue, inhibiting the uptake of thiamine by Eimeria species, which are responsible for coccidiosis in birds. By blocking thiamine absorption, Amprolium hydrochloride disrupts carbohydrate metabolism in these parasites, thereby preventing their growth and proliferation. The compound has a molecular formula of C14H20ClN4C_{14}H_{20}ClN_{4} and a molecular weight of approximately 278.78 g/mol .

Amprolium's mechanism of action relies on its structural similarity to thiamine (vitamin B1) [, ]. This similarity allows amprolium to compete with thiamine for uptake by the parasite Eimeria spp. []. Since thiamine is crucial for the parasite's survival, its deficiency due to amprolium competition leads to stunted growth and eventually death of the parasite [].

  • Amprolium is generally considered safe for poultry at recommended doses []. However, overdosing can cause weight gain suppression and nerve damage (polyneuritis) in broilers [].
  • Amprolium is not approved for use in laying hens due to potential residue issues in eggs [].
Include:

  • Inhibition of Thiamine Transport: Amprolium hydrochloride competes with thiamine for transport into the parasite cells.
  • Disruption of Metabolic Pathways: This results in the inhibition of key metabolic pathways such as the pyruvate-ferredoxin/flavodoxin oxidoreductase enzyme-dependent electron transfer reaction necessary for anaerobic metabolism .

Amprolium hydrochloride exhibits significant biological activity against coccidia, making it a valuable agent in veterinary medicine. Its primary effects include:

  • Antiparasitic Activity: Effective against various Eimeria species, it helps control coccidiosis in poultry.
  • Low Resistance Development: The compound is favored due to its relatively low incidence of resistance development among target organisms .
  • Toxicity Profile: While generally safe when used as directed, excessive doses can lead to toxicity, including symptoms such as anemia and central nervous system depression .

The synthesis of Amprolium hydrochloride involves several steps:

  • Condensation Reaction: Ethoxymethylenemalononitrile is reacted with acetamidine to form a substituted pyrimidine.
  • Reduction: The nitrile group is reduced to form an aminomethyl compound.
  • Methylation and Halogenation: The amine undergoes exhaustive methylation followed by displacement with bromide ion to yield a key intermediate.
  • Final Reaction: Displacement of the halogen by α-picoline results in the formation of Amprolium .

Interaction studies have shown that Amprolium hydrochloride may interact with various compounds:

  • Thiamine: As a thiamine analogue, it directly competes with thiamine for uptake.
  • Other Antimicrobials: It is often used alongside sulfonamides, which may enhance its effectiveness against Eimeria species .
  • Potential Allergens: Exposure has been linked to respiratory issues such as asthma in sensitive individuals, indicating possible interactions with biological systems beyond its intended use .

Amprolium hydrochloride shares structural and functional similarities with other compounds used for similar purposes. Below are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
SulfaquinoxalineSulfonamideInhibits folic acid synthesisBroad-spectrum activity against protozoa
MonensinPolyether ionophoreDisrupts ion transport across membranesPrimarily used for cattle
ToltrazurilTriazine derivativeInhibits mitochondrial functionEffective against multiple coccidia types
ClopidolAnticoccidial agentInhibits energy metabolism in parasitesUsed mainly for poultry

Uniqueness of Amprolium Hydrochloride

Amprolium hydrochloride is unique due to its specific mechanism as a thiamine analogue, which differentiates it from other antiparasitic agents that target different metabolic pathways or cellular processes. Its low resistance profile and effectiveness make it particularly valuable in poultry farming.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.1065020 g/mol

Monoisotopic Mass

314.1065020 g/mol

Heavy Atom Count

20

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95CO6N199Q

Related CAS

3053-18-7

MeSH Pharmacological Classification

Coccidiostats

Other CAS

3053-18-7
121-25-5
137-88-2

Wikipedia

Amprolium
6-CAT

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
2: Greenwood J, Pratt OE. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. J Physiol. 1983 Mar;336:479-86. PubMed PMID: 6875915; PubMed Central PMCID: PMC1198979.
3: Ernst JV, Lindsay DS, Current WL. Control of Isospora suis-induced coccidiosis on a swine farm. Am J Vet Res. 1985 Mar;46(3):643-5. PubMed PMID: 4039545.
4: Molnár K, Ostoros G. Efficacy of some anticoccidial drugs for treating coccidial enteritis of the common carp caused by Goussia carpelli (Apicomplexa: Eimeriidae). Acta Vet Hung. 2007 Mar;55(1):67-76. PubMed PMID: 17385557.

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